molecular formula C12H15N B13463022 2,6-Dicyclopropylbenzenamine

2,6-Dicyclopropylbenzenamine

Cat. No.: B13463022
M. Wt: 173.25 g/mol
InChI Key: BTWJHXDDGRUVCN-UHFFFAOYSA-N
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Description

2,6-Dicyclopropylbenzenamine is an organic compound with the molecular formula C12H15N It is a derivative of benzenamine, where two cyclopropyl groups are attached to the benzene ring at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dicyclopropylbenzenamine typically involves the cyclopropylation of benzenamine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of catalysts and reagents is crucial to ensure the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dicyclopropylbenzenamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzenamine derivatives.

Scientific Research Applications

2,6-Dicyclopropylbenzenamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dicyclopropylbenzenamine involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. The pathways involved may include the activation of certain enzymes or receptors, leading to the desired chemical or biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorodiphenylamine: Similar in structure but with chlorine atoms instead of cyclopropyl groups.

    2,6-Dimethylaniline: Contains methyl groups instead of cyclopropyl groups.

    2,6-Dicyclopropylphenol: Similar structure with a hydroxyl group instead of an amine group.

Uniqueness

2,6-Dicyclopropylbenzenamine is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2,6-dicyclopropylaniline

InChI

InChI=1S/C12H15N/c13-12-10(8-4-5-8)2-1-3-11(12)9-6-7-9/h1-3,8-9H,4-7,13H2

InChI Key

BTWJHXDDGRUVCN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=CC=C2)C3CC3)N

Origin of Product

United States

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